molecular formula C23H32N4O6 B12621522 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide

Cat. No.: B12621522
M. Wt: 460.5 g/mol
InChI Key: UVNIKFOQNABAAK-SFHVURJKSA-N
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Description

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-b]isoquinoline core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,5-b]isoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the butanamide side chain: This step involves amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Incorporation of the morpholine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the imidazo[1,5-b]isoquinoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s imidazo[1,5-b]isoquinoline core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition and receptor binding.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could be a candidate for anti-cancer or anti-inflammatory drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The imidazo[1,5-b]isoquinoline core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt key biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1,2,3,4-tetrahydroquinoline derivatives: These compounds share a similar core structure and have comparable biological activities.

    Imidazo[1,2-a]pyridine derivatives: These compounds also feature an imidazo core and are known for their biological activity.

Uniqueness

What sets 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide apart is its combination of the imidazo[1,5-b]isoquinoline core with the morpholine and butanamide moieties. This unique structure may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H32N4O6

Molecular Weight

460.5 g/mol

IUPAC Name

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-(2-morpholin-4-ylethyl)butanamide

InChI

InChI=1S/C23H32N4O6/c1-31-19-13-16-12-18-22(29)26(23(30)27(18)15-17(16)14-20(19)32-2)6-3-4-21(28)24-5-7-25-8-10-33-11-9-25/h13-14,18H,3-12,15H2,1-2H3,(H,24,28)/t18-/m0/s1

InChI Key

UVNIKFOQNABAAK-SFHVURJKSA-N

Isomeric SMILES

COC1=C(C=C2CN3[C@@H](CC2=C1)C(=O)N(C3=O)CCCC(=O)NCCN4CCOCC4)OC

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCCC(=O)NCCN4CCOCC4)OC

Origin of Product

United States

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